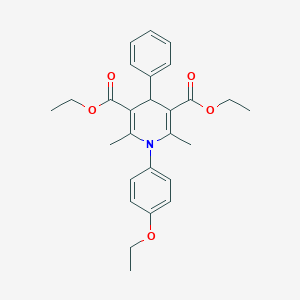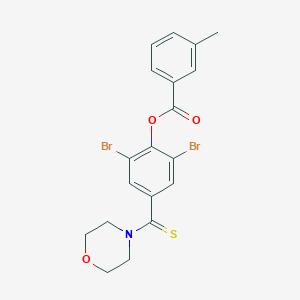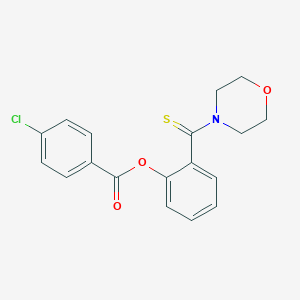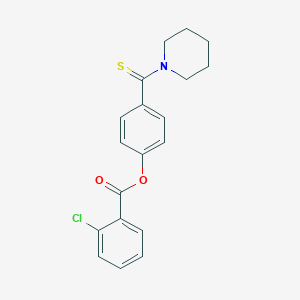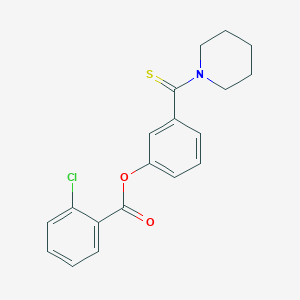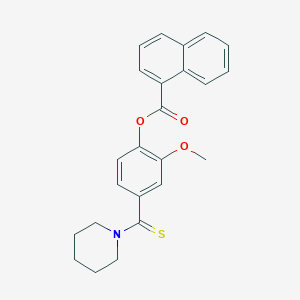![molecular formula C17H18N2O2 B408242 {1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol CAS No. 313067-45-7](/img/structure/B408242.png)
{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol” is a chemical compound with the CAS Number: 313067-45-7 and a linear formula of C17H18N2O2 . It has a molecular weight of 282.34 .
Molecular Structure Analysis
The InChI code for “{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol” is 1S/C17H18N2O2/c1-13-6-8-14(9-7-13)21-11-10-19-16-5-3-2-4-15(16)18-17(19)12-20/h2-9,20H,10-12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.
科学的研究の応用
Comprehensive Analysis of (1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl)methanol Applications
(1-[2-(4-Methylphenoxy)ethyl]-1H-benzimidazol-2-yl)methanol: is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each within its own dedicated section.
Herbicidal Ionic Liquids
Ionic liquids (ILs) are salts in the liquid state which are often used as solvents with unique properties. The compound can be utilized to synthesize herbicidal ILs, particularly those containing phenoxyethylammonium cations . These ILs have been tested for their herbicidal activity, showing promise in agricultural research for controlling unwanted plant growth.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a lead for drug development due to its diverse biological activities. It exhibits antiviral, anticancer, and antibacterial properties, making it a candidate for treating various diseases. Its potential use in Alzheimer’s disease treatment is also noteworthy due to its neuroprotective effects.
Anticancer Activity
The benzimidazole moiety is known for its anticancer properties. This compound’s ability to inhibit DNA topoisomerase II—an enzyme crucial for DNA replication—makes it a valuable agent in cancer research. It induces apoptosis in cancer cells, providing a pathway for developing new anticancer therapies.
Antibacterial and Antiviral Agent
The compound’s structure allows it to inhibit the growth of bacteria and viruses, suggesting its use as an antibacterial and antiviral agent. This application is particularly relevant in the development of new treatments for infectious diseases.
Neuroprotective Effects
Neurodegenerative diseases like Alzheimer’s pose a significant challenge in healthcare. This compound’s neuroprotective effects offer a potential avenue for creating treatments that protect nerve cells from damage or degeneration.
Biochemical Research
In biochemical research, the compound can be used to study various biological processes due to its multiple biological activities. Its effects on enzymes and proteins provide insights into cellular mechanisms, which is essential for understanding diseases at the molecular level.
Synthesis of New Ionic Liquids
The versatility of this compound extends to the synthesis of new ILs with potential applications in green chemistry. By altering the cation-anion combinations, researchers can create ILs with desired properties for various industrial applications .
Agricultural Chemistry
The compound’s herbicidal properties make it valuable in agricultural chemistry for developing new plant protection products. Its efficacy in controlling weeds could lead to more sustainable farming practices .
Safety and Hazards
特性
IUPAC Name |
[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-6-8-14(9-7-13)21-11-10-19-16-5-3-2-4-15(16)18-17(19)12-20/h2-9,20H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQSXVDQNNLNFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B408159.png)
![2-[2-(1-benzyl-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B408164.png)
![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B408165.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B408166.png)
![1-phenyl-3-(2-thienyl)-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B408167.png)

